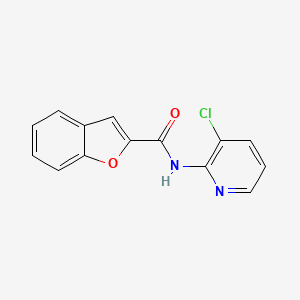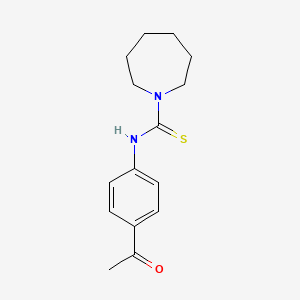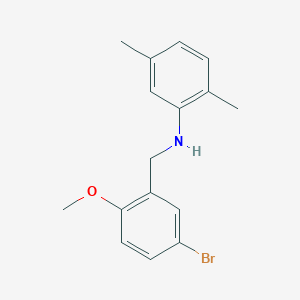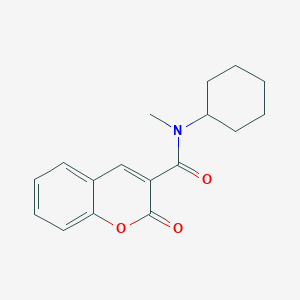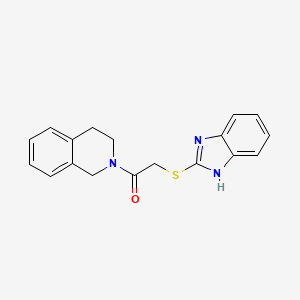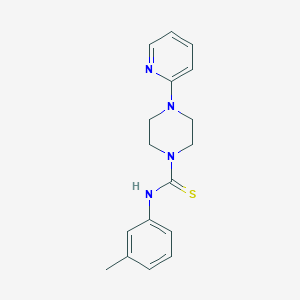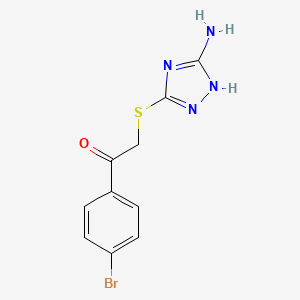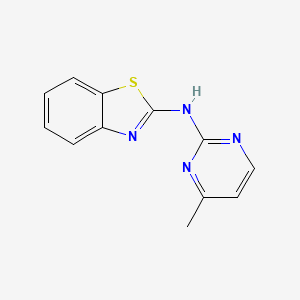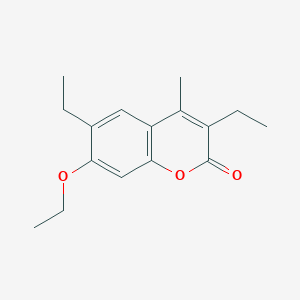
7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins, which are benzopyran derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, perfumery, and as optical brighteners . This particular compound is characterized by its unique substitution pattern on the chromenone core, which imparts specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for preparing coumarin derivatives and involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this compound, the starting materials would include 3,6-diethyl-4-methylphenol and ethyl acetoacetate. The reaction is carried out under reflux conditions with a strong acid such as sulfuric acid or a Lewis acid like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the process .
化学反応の分析
Types of Reactions
7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups onto the aromatic ring .
科学的研究の応用
7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one has several scientific research applications:
作用機序
The mechanism of action of 7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, coumarins are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress .
類似化合物との比較
Similar Compounds
7-ethoxy-4-methylcoumarin: Similar in structure but lacks the diethyl substitution at positions 3 and 6.
4-methylumbelliferyl acetate: Another coumarin derivative with different substitution patterns.
Uniqueness
7-ethoxy-3,6-diethyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethoxy and diethyl groups enhances its lipophilicity and may influence its interaction with biological membranes and enzymes .
特性
IUPAC Name |
7-ethoxy-3,6-diethyl-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-5-11-8-13-10(4)12(6-2)16(17)19-15(13)9-14(11)18-7-3/h8-9H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIZWCNUNGWRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC)OC(=O)C(=C2C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]acetonitrile](/img/structure/B5888901.png)
![ETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B5888907.png)
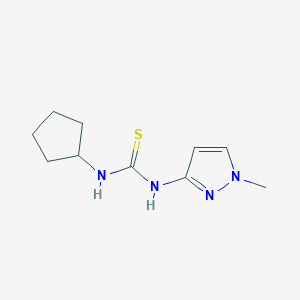
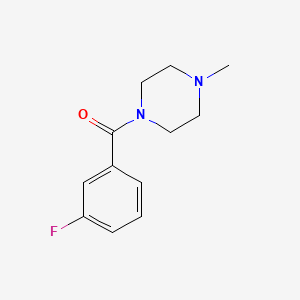
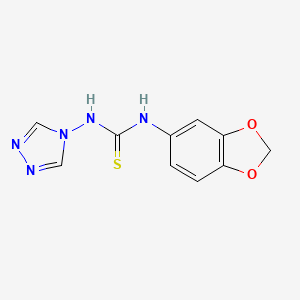
![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B5888928.png)
